

# Application Note: Synthesis of Methoxyphenone via Friedel-Crafts Acylation

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## Compound of Interest

Compound Name: Methoxyphenone

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## Abstract

This application note provides a detailed protocol for the synthesis of 4-methoxybenzophenone, a key intermediate in the development of pharmaceuticals and other fine chemicals. The synthesis is achieved through a robust and scalable Friedel-Crafts acylation of anisole with benzoyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. This document outlines the reaction mechanism, a comprehensive step-by-step experimental procedure, and expected analytical data for the final product. Furthermore, a comparative analysis of various reaction conditions is presented to guide optimization efforts.

## Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the introduction of an acyl group onto an aromatic ring.[1] This electrophilic aromatic substitution reaction is widely employed in the pharmaceutical and chemical industries for the synthesis of aryl ketones. 4-Methoxybenzophenone, the target molecule of this protocol, is a valuable building block in the synthesis of various biologically active compounds. The methoxy group of anisole is a strong ortho-, para- director, and due to reduced steric hindrance, the acylation at the para position is typically the major product.[2] The reaction proceeds via the formation of a highly electrophilic acylium ion, generated from the reaction of benzoyl chloride with a Lewis acid catalyst, most commonly anhydrous aluminum chloride ( $\text{AlCl}_3$ ).[3]

## Reaction Scheme

The overall reaction for the synthesis of 4-methoxybenzophenone is as follows:

*Reaction scheme for the Friedel-Crafts acylation of anisole with benzoyl chloride.*

## Data Presentation

The following table summarizes quantitative data from various reported syntheses of 4-methoxybenzophenone via Friedel-Crafts acylation, highlighting the impact of different reaction parameters on the final yield.

Entry	Acylation Agent	Catalyst (Equivalents)	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
1	Benzoyl Chloride	AlCl <sub>3</sub> (1.1)	Dichloromethane	0 to RT	4	Quantitative	[3]
2	Benzoyl Chloride	Cu(OTf) <sub>2</sub> (0.1)	[bmim][BF <sub>4</sub> ]	80	1	Quantitative	[4]
3	Benzoic Anhydride	Zeolite HBEA	-	90	-	High Conversion	[5]
4	Acetyl Chloride	AlCl <sub>3</sub> (1.1)	Dichloromethane	0 to RT	0.75	-	[6]

Note: "RT" denotes room temperature. The yield for entry 4 was not specified in the source.

## Experimental Protocols

This section provides a detailed methodology for the synthesis of 4-methoxybenzophenone using a traditional Friedel-Crafts acylation protocol with aluminum chloride.

Materials and Reagents:

- Anisole (C<sub>7</sub>H<sub>8</sub>O)

- Benzoyl chloride ( $\text{C}_7\text{H}_5\text{ClO}$ )
- Anhydrous aluminum chloride ( $\text{AlCl}_3$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Hydrochloric acid ( $\text{HCl}$ ), concentrated
- Sodium bicarbonate ( $\text{NaHCO}_3$ ), saturated solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ice

Equipment:

- Round-bottom flask
- Addition funnel
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.<sup>[3]</sup> Cool the suspension to 0 °C using an ice bath.
- **Addition of Reactants:** In the addition funnel, prepare a solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred aluminum chloride suspension over 15-20 minutes, maintaining the temperature at 0 °C.<sup>[3]</sup>

- Following the addition of benzoyl chloride, add anisole (1.0 equivalent), dissolved in a small amount of anhydrous dichloromethane, dropwise to the reaction mixture over approximately 30 minutes.[1]
- Reaction Progression: After the complete addition of anisole, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-4 hours.[3]
- Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[3][6] Stir vigorously until the ice has melted.
- Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with an additional portion of dichloromethane. Combine the organic layers.
- Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by water.[6]
- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[3] Filter off the drying agent and remove the dichloromethane using a rotary evaporator to obtain the crude product.
- Purification: The crude 4-methoxybenzophenone can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropyl alcohol) or by column chromatography.

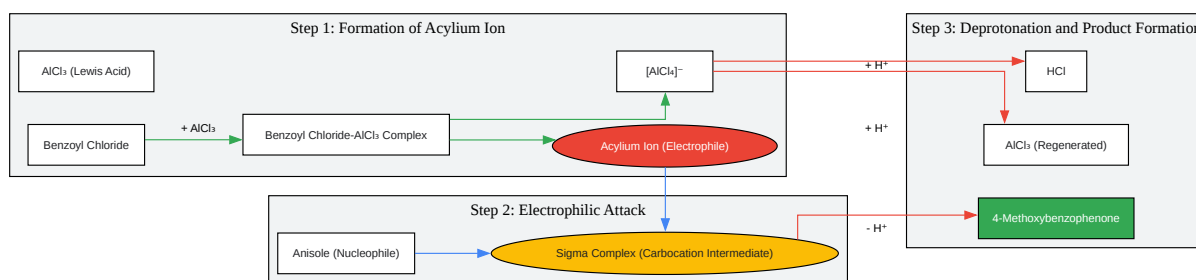
#### Characterization Data for 4-Methoxybenzophenone:

- Molecular Formula:  $C_{14}H_{12}O_2$ [7]
- Molecular Weight: 212.24 g/mol
- Melting Point: 60-63 °C
- Boiling Point: 354-356 °C
- Appearance: White to yellow-orange crystalline solid.[8]
- $^1H$  NMR: Spectral data can be found on chemical databases such as ChemicalBook.[9]

- $^{13}\text{C}$  NMR: Spectral data can be found on chemical databases such as PubChem.[10]
- IR ( $\text{cm}^{-1}$ ): Typically shows a strong carbonyl ( $\text{C}=\text{O}$ ) stretch around  $1690\text{ cm}^{-1}$ . [3]

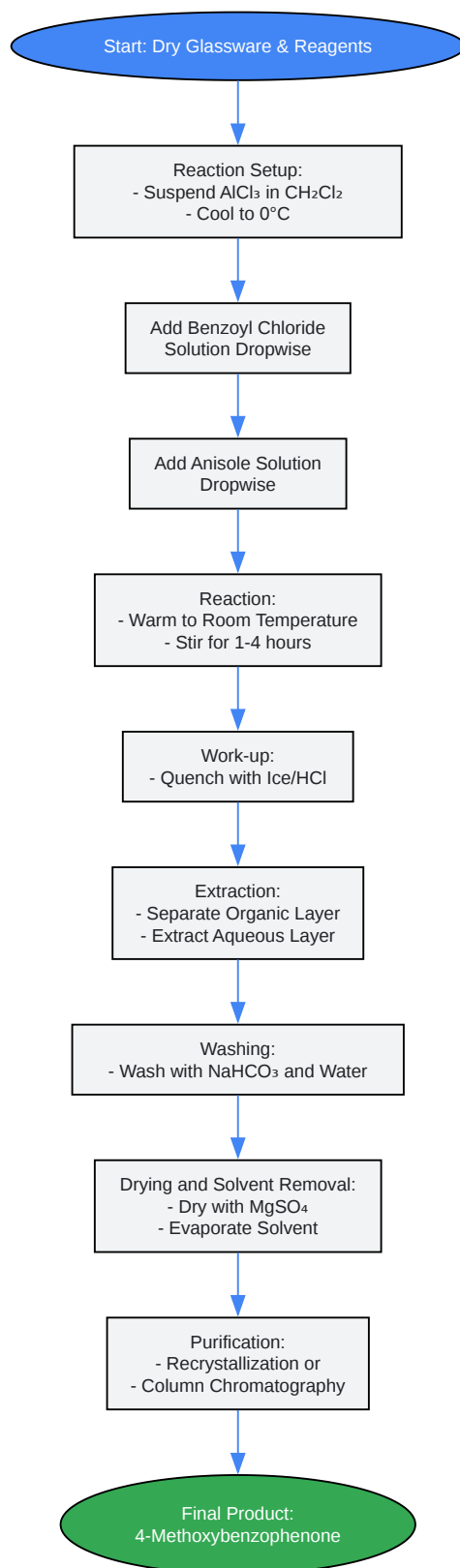
## Mandatory Visualizations

The following diagrams illustrate the reaction mechanism and a typical experimental workflow for the synthesis of 4-methoxybenzophenone.



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Caption: Mechanism of the Friedel-Crafts Acylation.



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Caption: Experimental Workflow for Synthesis.

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